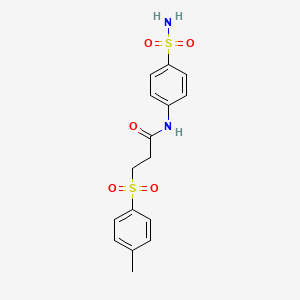

N-(4-sulfamoylphenyl)-3-tosylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-sulfamoylphenyl)” compounds are a class of organic compounds known for their broad spectrum of biological activity . They have been synthesized and tested for various applications, including as potential inhibitors of SARS-CoV-2 proteases .

Synthesis Analysis

An efficient, eco-friendly, and green synthesis method has been developed for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . The synthesis was performed in ethanol at room temperature under green conditions, yielding up to 90% .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-sulfamoylphenyl)” compounds typically involve selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions .

Scientific Research Applications

Antimicrobial Activity

One significant application of N-(4-sulfamoylphenyl)-3-tosylpropanamide derivatives is in the field of antimicrobial research. For example, a study synthesized novel compounds related to N-(4-sulfamoylphenyl)-3-tosylpropanamide and tested their antimicrobial activity. These derivatives demonstrated promising characteristics against various microbial infections (Akbari et al., 2022).

Inhibition of Carbonic Anhydrase

Another key area of research involves the inhibition of the metallo-enzyme carbonic anhydrase, which plays a role in various physiological processes. Studies have shown that derivatives of N-(4-sulfamoylphenyl)-3-tosylpropanamide effectively inhibit carbonic anhydrase isozymes, suggesting potential applications in treating conditions like glaucoma and other disorders (Supuran et al., 2013).

Synthesis and Characterization

Research also focuses on synthesizing and characterizing derivatives of N-(4-sulfamoylphenyl)-3-tosylpropanamide for various applications. Studies have explored their molecular structure, spectroscopic characterization, and potential for cytotoxicity, providing valuable insights for further applications in medicinal chemistry (Durgun et al., 2016).

Anticonvulsant Properties

In the field of neurology, studies have synthesized and evaluated the anticonvulsant profile of novel amide derivatives of branched aliphatic carboxylic acids with 4-aminobenzensulfonamide, a compound related to N-(4-sulfamoylphenyl)-3-tosylpropanamide. These studies are crucial in developing new antiepileptic drugs (Hen et al., 2010).

Anticancer and Antitumor Applications

N-(4-sulfamoylphenyl)-3-tosylpropanamide derivatives have also been evaluated for their potential as anticancer and antitumor agents. Investigations into the cell cycle inhibition properties of these compounds have shown promising results, advancing the field of cancer therapeutics (Owa et al., 2002).

Mechanism of Action

Target of Action

N-(4-sulfamoylphenyl)-3-tosylpropanamide primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, CDK2, by binding to its active site . This binding inhibits the kinase activity of CDK2, preventing it from phosphorylating its substrates and thus halting progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug greatly impact its bioavailability and efficacy

Result of Action

The result of N-(4-sulfamoylphenyl)-3-tosylpropanamide’s action is the inhibition of cell cycle progression, specifically at the G1/S transition . This can lead to the death of rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of N-(4-sulfamoylphenyl)-3-tosylpropanamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells

properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-12-2-6-14(7-3-12)24(20,21)11-10-16(19)18-13-4-8-15(9-5-13)25(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOXDWKPOJEKAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenyl)-3-tosylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)

![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)

![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)

![7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387495.png)

![Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2387508.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide](/img/structure/B2387509.png)